Cas no 867065-53-0 (Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylate)

Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its role in pharmaceutical and agrochemical applications. The compound features a thiazole core functionalized with a piperazine moiety protected by a tert-butoxycarbonyl (Boc) group, enhancing stability during synthetic manipulations. The ethyl ester group provides additional reactivity for further derivatization. Its well-defined structure and compatibility with a range of reaction conditions make it a reliable building block for constructing complex heterocyclic systems. The Boc protection allows selective deprotection under mild acidic conditions, facilitating stepwise synthesis. This compound is particularly useful in medicinal chemistry for the development of biologically active molecules.
Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylate structure
867065-53-0 structure
Product Name:Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylate
CAS No:867065-53-0
MF:C15H23N3O4S
MW:341.425822496414
MDL:MFCD08445626
CID:838924
PubChem ID:53418800
Update Time:2025-10-10

Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylate
    • ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-thiazole-4-carboxylate
    • 1,1-Dimethylethyl 4-[4-(ethoxycarbonyl)-2-thiazolyl]-1-piperazinecarboxylate (ACI)
    • 4-(4-Ethoxycarbonylthiazol-2-yl)piperazine-1-carboxylic acid tert-butyl ester
    • J-524615
    • CS-0019337
    • Ethyl 2-(4-Boc-1-piperazinyl)thiazole-4-carboxylate
    • MFCD08445626
    • TERT-BUTYL-4-[4-(ETHOXYCARBONYL)-1,3-THIAZOL-2-YL]-PIPERAZINE-1-CARBOXYLATE
    • tert-butyl 4-[4-(ethoxycarbonyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate
    • VJUXJZFRSYXDIL-UHFFFAOYSA-N
    • SCHEMBL1118133
    • 1,1-dimethylethyl 4-[4-(ethoxycarbonyl)-2-thiazolyl]-1-piperazinecarboxylate
    • Ethyl2-(4-(tert-butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylate
    • 4-(4-Ethoxycarbonyl-thiazol-2-yl)-piperazine-1-carboxylic acid tert-butyl ester
    • SY046054
    • tert-Butyl 4-(4-(ethoxycarbonyl)thiazol-2-yl)piperazine-1-carboxylate
    • DTXSID90697463
    • 867065-53-0
    • DS-0728
    • AKOS015838296
    • MDL: MFCD08445626
    • Inchi: 1S/C15H23N3O4S/c1-5-21-12(19)11-10-23-13(16-11)17-6-8-18(9-7-17)14(20)22-15(2,3)4/h10H,5-9H2,1-4H3
    • InChI Key: VJUXJZFRSYXDIL-UHFFFAOYSA-N
    • SMILES: O=C(C1=CSC(N2CCN(C(OC(C)(C)C)=O)CC2)=N1)OCC

Computed Properties

  • Exact Mass: 341.14100
  • Monoisotopic Mass: 341.14092740g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 433
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 100Ų

Experimental Properties

  • PSA: 100.21000
  • LogP: 2.37980

Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylate Security Information

Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylate Customs Data

  • HS CODE:2934100090
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylate Pricemore >>

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Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: 1,2-Dimethoxyethane ;  rt → 80 °C; 3 - 4 h, 60 - 80 °C
Reference
Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald-Hartwig amination
Suwal, Sujit; et al, New Journal of Chemistry, 2022, 46(6), 2605-2608

Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylate Raw materials

Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylate Preparation Products

Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:867065-53-0)Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylate
Order Number:A863067
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:39
Price ($):153.0
Email:sales@amadischem.com

Additional information on Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylate

Research Brief on Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylate (CAS: 867065-53-0)

Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylate (CAS: 867065-53-0) is a key intermediate in the synthesis of biologically active compounds, particularly in the development of pharmaceuticals targeting various diseases. Recent studies have highlighted its significance in medicinal chemistry due to its versatile chemical structure, which allows for further functionalization and incorporation into more complex molecules. This research brief aims to summarize the latest advancements related to this compound, focusing on its synthesis, applications, and potential therapeutic implications.

The compound features a thiazole core, a heterocyclic structure known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the tert-butoxycarbonyl (Boc) protected piperazine moiety enhances its utility as a building block in drug discovery, enabling the synthesis of diverse pharmacophores. Recent literature has explored its role in the development of kinase inhibitors, GPCR modulators, and other small-molecule therapeutics, underscoring its importance in modern drug design.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylate as a precursor for the synthesis of novel PI3K inhibitors. The study demonstrated that the compound's thiazole ring could be further modified to enhance binding affinity and selectivity toward specific kinase isoforms, offering promising leads for cancer therapy. Another recent publication in Bioorganic & Medicinal Chemistry Letters highlighted its use in the development of antimicrobial agents, where derivatives of this compound exhibited potent activity against drug-resistant bacterial strains.

From a synthetic perspective, advancements in green chemistry have been applied to the production of Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylate. A 2022 paper in Organic Process Research & Development reported an optimized, solvent-free method for its synthesis, significantly improving yield and reducing environmental impact. Such innovations are critical for scaling up production while adhering to sustainable practices in pharmaceutical manufacturing.

Looking ahead, the versatility of Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylate positions it as a valuable scaffold for future drug discovery efforts. Ongoing research is exploring its potential in neurodegenerative diseases and immunomodulation, with preliminary data suggesting its applicability in designing next-generation therapeutics. As the field of medicinal chemistry continues to evolve, this compound is expected to remain a focal point for innovation and development.

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(CAS:867065-53-0)Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylate
A863067
Purity:99%
Quantity:1g
Price ($):153.0
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